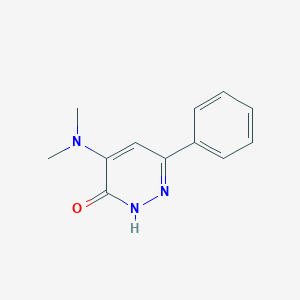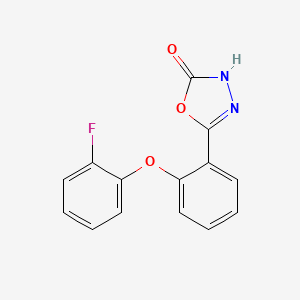
5-(2-(2-Fluorophenoxy)phenyl)-1,3,4-oxadiazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(2-Fluorophenoxy)phenyl)-1,3,4-oxadiazol-2(3H)-one typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 2-(2-fluorophenoxy)benzoic acid with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the oxadiazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-(2-(2-Fluorophenoxy)phenyl)-1,3,4-oxadiazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
5-(2-(2-Fluorophenoxy)phenyl)-1,3,4-oxadiazol-2(3H)-one has been explored for various scientific research applications:
Medicinal Chemistry: It has shown potential as an anticonvulsant agent, possibly acting through benzodiazepine receptors.
Biological Studies: The compound has been screened for antimicrobial and anti-inflammatory activities.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The exact mechanism of action of 5-(2-(2-Fluorophenoxy)phenyl)-1,3,4-oxadiazol-2(3H)-one is not fully understood. studies suggest that its anticonvulsant activity may be mediated through interaction with benzodiazepine receptors. This interaction could modulate the gamma-aminobutyric acid (GABA) neurotransmitter system, leading to its anticonvulsant effects .
Comparison with Similar Compounds
Similar Compounds
2-Substituted-5-(2-(2-fluorophenoxy)phenyl)-1,3,4-oxadiazoles: These compounds share a similar core structure and have been studied for their anticonvulsant activities.
1,2,4-Triazoles: Another class of heterocycles with similar biological activities, including anticonvulsant and antimicrobial properties.
Uniqueness
5-(2-(2-Fluorophenoxy)phenyl)-1,3,4-oxadiazol-2(3H)-one stands out due to its specific substitution pattern, which may confer unique pharmacological properties. Its fluorine atom can enhance metabolic stability and bioavailability, making it a promising candidate for drug development .
Properties
CAS No. |
821007-37-8 |
|---|---|
Molecular Formula |
C14H9FN2O3 |
Molecular Weight |
272.23 g/mol |
IUPAC Name |
5-[2-(2-fluorophenoxy)phenyl]-3H-1,3,4-oxadiazol-2-one |
InChI |
InChI=1S/C14H9FN2O3/c15-10-6-2-4-8-12(10)19-11-7-3-1-5-9(11)13-16-17-14(18)20-13/h1-8H,(H,17,18) |
InChI Key |
ZVTOTMVUJSPMBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=O)O2)OC3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


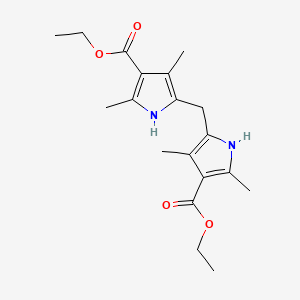
![7-Fluoro-1,2,3,4-tetrahydrodibenzo[b,d]furan](/img/structure/B12904571.png)
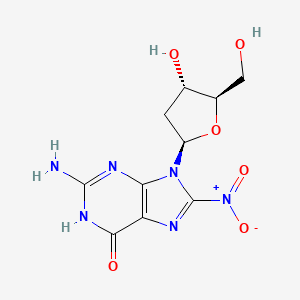
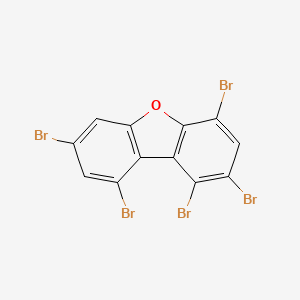

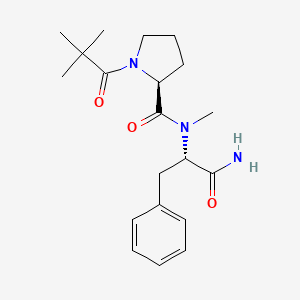

![7-[3-(Morpholin-4-yl)propoxy]-6-nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile](/img/structure/B12904611.png)
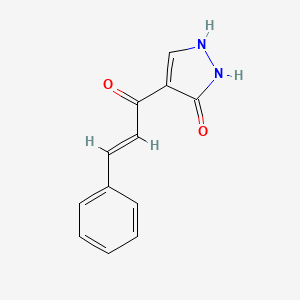
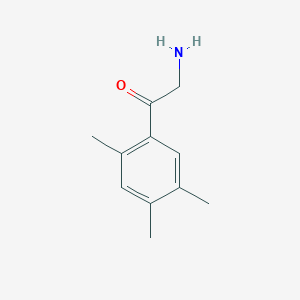
![3,5-Diphenyl-7,7a-dihydroimidazo[1,2-d][1,2,4]oxadiazole](/img/structure/B12904616.png)
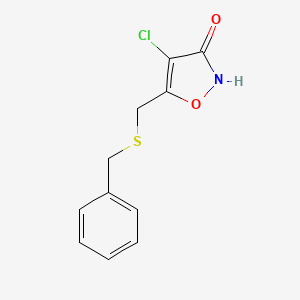
![3-[2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl]-1,5-dimethylpyrimido[5,4-b]indole-2,4-dione](/img/structure/B12904622.png)
